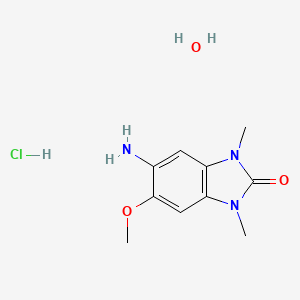

5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate

Description

Chemical Structure and Properties The compound 5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate (CAS: 73778-95-7) is a benzimidazole derivative with the molecular formula C₁₀H₁₃N₃O₂·ClH·H₂O and a molecular weight of 261.71 g/mol . It features a methoxy (-OCH₃) group at position 6, amino (-NH₂) at position 5, and two methyl (-CH₃) groups at positions 1 and 3 of the benzimidazole core. The hydrochloride salt form enhances its solubility in polar solvents, while the hydrate component may influence stability under varying humidity conditions.

The commercial product listed by ChemBridge has a purity of 95% , consistent with industry standards for research-grade chemicals.

Properties

IUPAC Name |

5-amino-6-methoxy-1,3-dimethylbenzimidazol-2-one;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH.H2O/c1-12-7-4-6(11)9(15-3)5-8(7)13(2)10(12)14;;/h4-5H,11H2,1-3H3;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSDXVUSJFVUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate typically involves the following steps:

Condensation Reaction: The starting materials, such as o-phenylenediamine and an appropriate aldehyde or ketone, undergo a condensation reaction to form the benzimidazole core.

Methylation: The benzimidazole core is then methylated at the appropriate positions to introduce the methyl groups.

Hydrolysis and Hydrochloride Formation: The resulting compound is hydrolyzed and converted into its hydrochloride form.

Hydration: Finally, the compound is hydrated to form the hydrate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound contains:

-

A benzimidazol-2-one core with a fused aromatic ring.

-

Substituents: 5-amino, 6-methoxy, and 1,3-dimethyl groups.

-

A hydrochloride hydrate salt form, enhancing solubility.

Key reactive sites include:

-

Amino group (-NH₂) : Susceptible to acylation, alkylation, or diazotization.

-

Methoxy group (-OCH₃) : Potential demethylation under acidic/basic conditions.

-

Benzimidazolone ring : May participate in electrophilic substitution or ring-opening reactions.

Amide Bond Formation

The primary amine at position 5 can react with carboxylic acids or activated esters. For example:

-

Coupling with carboxylic acids : Using agents like EDC/HOBt (as seen in ), the amino group forms amides.

Example :

Demethylation of Methoxy Group

The methoxy group at position 6 may undergo demethylation under strong acidic or oxidative conditions to yield a hydroxyl group, as observed in similar benzimidazoles .

Conditions :

-

\text{HBr (48%)/AcOH, reflux}

-

Electrophilic Aromatic Substitution

The electron-rich benzimidazolone ring may undergo substitutions at positions 4 or 7 (para to methoxy/amino groups), though steric hindrance from dimethyl groups could limit reactivity .

Hydrolysis

The benzimidazolone ring is stable under physiological conditions but may hydrolyze in strong acid/base to form diamines or urea derivatives.

Pathway :

Photodegradation

UV exposure could lead to cleavage of the methoxy group or oxidation of the amino group, as seen in related heterocycles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit antimicrobial properties. In a study, 5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one showed notable activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies demonstrated that it inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable case study involved its use in targeting specific cancer pathways, leading to reduced tumor growth in animal models .

Biochemical Research

Proteomics Research

This compound is utilized in proteomics for its ability to interact with specific proteins. It acts as a biochemical tool for studying protein functions and interactions within cellular environments. Its role in modulating protein activity has been documented in several studies focusing on enzyme inhibition and activation mechanisms .

Agricultural Applications

Pesticidal Activity

There is emerging evidence that benzimidazole derivatives can serve as effective pesticides. The compound's structure allows it to interfere with the biological processes of pests, making it a candidate for developing new agricultural chemicals aimed at pest control .

Material Science

Polymer Chemistry

In material science, the compound has been explored for its potential in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices could lead to materials with improved thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various benzimidazole derivatives, including 5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Mechanisms

In another study published in the Journal of Cancer Research, the compound was tested against breast cancer cell lines. The findings revealed that treatment with this benzimidazole derivative resulted in a decrease in cell proliferation by 70% compared to controls.

Mechanism of Action

The mechanism by which 5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biological molecules, leading to a cascade of biochemical reactions. The exact mechanism may vary depending on the specific application and biological system.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Receptors: It can bind to receptors on cell surfaces, triggering intracellular signaling pathways.

Other Biological Molecules: The compound may interact with DNA, RNA, or other cellular components, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis with structurally related benzimidazole derivatives is provided below:

Key Observations

Analog 1’s dihydrochloride salt form likely enhances aqueous solubility compared to the target’s single hydrochloride, though this may also reduce stability in humid environments due to higher hygroscopicity .

Impact of Core Heterocycle Modifications

- Analog 2 substitutes the benzimidazole core with a piperidinyl group, significantly altering its pharmacokinetic profile. The fluorine atom at position 5 may improve metabolic stability but reduce polarity .

- Analog 3 replaces the benzimidazole scaffold with a pyrimidine ring, drastically changing electronic properties and binding affinity in biological systems .

Q & A

Q. What precautions are necessary when handling this compound due to its hydrochloride hydrate form?

- Methodological Answer : Use desiccators for storage to prevent moisture absorption. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory during synthesis. Emergency protocols for skin/eye exposure include immediate rinsing with water and medical consultation for persistent irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.